molecular formula C10H15Cl2NO B1377328 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride CAS No. 1384428-98-1

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride

Cat. No.: B1377328
CAS No.: 1384428-98-1
M. Wt: 236.13 g/mol
InChI Key: MXMBEZMNPZJFTL-UHFFFAOYSA-N
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Description

1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is an organic compound that features a benzene ring substituted with a chlorine atom and an alkoxy group containing an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include nitroso or nitro compounds.

    Reduction: Products include amines or alcohols.

Mechanism of Action

The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both an amino group and a chlorobenzene moiety provides a versatile platform for further functionalization and study.

Properties

IUPAC Name

2-(3-chlorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMBEZMNPZJFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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